Viloxazine Hydrochloride

Catalog No.
S561800
CAS No.
35604-67-2
M.F
C13H20ClNO3
M. Wt
273.75 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Viloxazine Hydrochloride

CAS Number

35604-67-2

Product Name

Viloxazine Hydrochloride

IUPAC Name

2-[(2-ethoxyphenoxy)methyl]morpholine;hydrochloride

Molecular Formula

C13H20ClNO3

Molecular Weight

273.75 g/mol

InChI

InChI=1S/C13H19NO3.ClH/c1-2-15-12-5-3-4-6-13(12)17-10-11-9-14-7-8-16-11;/h3-6,11,14H,2,7-10H2,1H3;1H

InChI Key

HJOCKFVCMLCPTP-UHFFFAOYSA-N

SMILES

Array

Synonyms

Emovit, ICI-58,834, ICI58,834, Viloxazine, Viloxazine Hydrochloride, Viloxazine Hydrochloride, (R)-Isomer, Viloxazine Hydrochloride, (S)-Isomer, Viloxazine Oxalate (1:1), Viloxazine, (+-)-Isomer, Viloxazine, (R)-Isomer, Viloxazine, (S)-Isomer, Vivalan

Canonical SMILES

CCOC1=CC=CC=C1OCC2CNCCO2.Cl

The exact mass of the compound Viloxazine hydrochloride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Oxazines - Morpholines. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Viloxazine Hydrochloride is the salt form of Viloxazine, a selective norepinephrine reuptake inhibitor (SNRI) used for research into Attention Deficit Hyperactivity Disorder (ADHD). By blocking the norepinephrine transporter (NET), it increases the synaptic concentration of norepinephrine, a neurotransmitter critical for regulating attention and executive function. Unlike many psychotropic agents, it has minimal direct activity on dopamine transporters, which is a key attribute in its pharmacological profile. The hydrochloride salt form is specifically utilized to enhance aqueous solubility, a critical factor for consistent formulation in both in vitro and in vivo experimental models.

Substituting Viloxazine Hydrochloride with its free base equivalent is a critical procurement error for researchers requiring reproducible aqueous-based assays or oral dosing formulations. The free base form has an intrinsic solubility of only 2.3 mg/mL, which can lead to inconsistent dissolution, variable bioavailability, and unreliable results in preclinical studies. The hydrochloride salt form overcomes this limitation by providing a significantly higher aqueous solubility of 78 mg/mL at 37°C, ensuring consistent solution preparation and more predictable pharmacokinetic behavior. This dramatic difference in a fundamental physical property means the two forms are not interchangeable for applications demanding reliable and quantifiable dosing, especially in the development of oral formulations where bioavailability is key.

Aqueous Solubility: 33-Fold Improvement Over Viloxazine Free Base for Reliable Formulations

The selection of the hydrochloride salt form is primarily driven by a critical, procurement-relevant physical property: aqueous solubility. Viloxazine Hydrochloride exhibits an aqueous solubility of 78 mg/mL at 37°C. In direct contrast, the intrinsic solubility of the Viloxazine free base is calculated to be only 2.3 mg/mL. This quantitative difference is essential for creating stock solutions for in vitro screening and for developing consistent oral formulations for in vivo animal studies.

Evidence DimensionAqueous Solubility (at 37°C)
Target Compound Data78 mg/mL
Comparator Or BaselineViloxazine Free Base: 2.3 mg/mL
Quantified Difference~33.9x higher solubility
ConditionsAqueous solution at physiological temperature (37°C).

This superior solubility ensures reliable dissolution and bioavailability, preventing failed experiments due to poor compound exposure in aqueous biological systems.

Pharmacokinetic Profile: Enables Predictable Exposure in Preclinical Models

The use of Viloxazine as its hydrochloride salt is foundational to achieving the pharmacokinetic profile seen in clinical and preclinical extended-release formulations. Following a single 200 mg oral dose of an extended-release formulation based on the hydrochloride salt, the median time to peak plasma concentration (Tmax) is approximately 5 hours, with a mean half-life (t1/2) of about 7 hours. The absolute oral bioavailability of immediate-release formulations has been measured at 85%. This well-characterized profile, dependent on the salt's solubility and dissolution, allows researchers to design in vivo experiments with predictable compound exposure, a feature that would be compromised by the poor solubility of the free base.

Evidence DimensionKey Pharmacokinetic Parameters (Oral, Extended-Release)
Target Compound DataTmax: ~5 hours; t1/2: ~7 hours
Comparator Or BaselineViloxazine Free Base (Implied): Unpredictable absorption and bioavailability due to low aqueous solubility.
Quantified DifferenceProvides a reliable and characterizable absorption profile suitable for reproducible in vivo studies.
ConditionsHuman subjects, single 200 mg oral dose of extended-release formulation.

Procuring the hydrochloride salt is essential for replicating established pharmacokinetic data and ensuring consistent dose-response relationships in animal studies.

Distinct Transporter Selectivity Profile Compared to Atomoxetine

While both Viloxazine and Atomoxetine are classified as norepinephrine reuptake inhibitors, they exhibit markedly different binding affinities for the norepinephrine transporter (NET). In vitro studies report the binding affinity (Ki) of racemic viloxazine for NET as approximately 630-2300 nM. In contrast, Atomoxetine, a common in-class substitute, displays a significantly higher affinity for NET, with a Ki value of approximately 3.4 nM. Viloxazine's more moderate affinity at NET, combined with its distinct activity at serotonin receptors (5-HT2B antagonist and 5-HT2C agonist), defines a unique pharmacological profile that is not interchangeable with the more potent and selective NET inhibition of Atomoxetine.

Evidence DimensionNorepinephrine Transporter (NET) Binding Affinity (Ki)
Target Compound Data630 - 2300 nM
Comparator Or BaselineAtomoxetine: 3.4 nM
Quantified DifferenceAtomoxetine is >185x more potent at the norepinephrine transporter.
ConditionsIn vitro radioligand binding assays.

For studies aiming to investigate Viloxazine's specific mechanism, which involves both moderate NET inhibition and serotonin receptor modulation, substituting with the highly potent and selective NET inhibitor Atomoxetine would fundamentally alter the experimental outcome.

Preclinical Formulation Development for Oral Dosing Studies

The high aqueous solubility of the hydrochloride salt (78 mg/mL) makes it the required choice for developing liquid or solid oral dosage forms for pharmacokinetic and pharmacodynamic studies in animal models. Its use ensures complete dissolution and predictable absorption, which is unattainable with the poorly soluble free base.

In Vitro Assays Requiring Stable Aqueous Concentrations

For cell-based assays, receptor binding studies, or enzyme inhibition screens conducted in aqueous buffers, Viloxazine Hydrochloride provides the solubility needed to prepare accurate, stable stock solutions and serial dilutions. This property is critical for generating reliable concentration-response curves.

Comparative Pharmacology Studies vs. High-Affinity NRIs

This compound is the correct tool for research designed to differentiate the biological effects of moderate NET inhibition combined with serotonergic modulation from those of highly potent and selective NET blockers like atomoxetine. Its distinct affinity profile allows for specific investigation into its unique mechanism of action.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

273.1131712 Da

Monoisotopic Mass

273.1131712 Da

Heavy Atom Count

18

UNII

OQW30I1332

Related CAS

46817-91-8 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Adrenergic Uptake Inhibitors

MeSH Pharmacological Classification

Adrenergic Uptake Inhibitors

KEGG Target based Classification of Drugs

Transporters
Solute carrier family
SLC6
SLC6A2 (NAT1) [HSA:6530] [KO:K05035]

Pictograms

Irritant

Irritant

Other CAS

35604-67-2

Wikipedia

Viloxazine hydrochloride

FDA Medication Guides

QELBREE
VILOXAZINE HYDROCHLORIDE
CAPSULE, EXTENDED RELEASE;ORAL
SUPERNUS PHARMS
01/23/2025

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023

Explore Compound Types